Methyl 4-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate
Description
Methyl 4-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate is a synthetic quinazolinone derivative characterized by a 1,2-dihydroquinazolin-2-one core substituted with a chloro group at position 6, a phenyl group at position 4, and an acetamido-benzoate side chain. Its molecular formula is C24H18ClN3O4 (molecular weight: ~447.8 g/mol), inferred from its ethyl ester analog (C25H20ClN3O4, MW: 461.9 g/mol) reported in . The methyl ester group at the benzoate moiety distinguishes it from related compounds, influencing its solubility and metabolic stability. While explicit physicochemical data (e.g., melting point, solubility) are unavailable, synthesis and characterization methods likely align with protocols for analogous quinazolinones, involving crystallization in ethyl acetate and validation via <sup>1</sup>H NMR and HRMS .
Properties
IUPAC Name |
methyl 4-[[2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O4/c1-32-23(30)16-7-10-18(11-8-16)26-21(29)14-28-20-12-9-17(25)13-19(20)22(27-24(28)31)15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOLDWQYQLANKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 4-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Chloro Group: Chlorination of the quinazolinone core is achieved using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
Acylation Reaction: The acetamido group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Methyl 4-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of quinazolinone compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to methyl 4-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate possess activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings suggest potential applications in developing new antibiotics or antimicrobial agents .
Case Study: Antimicrobial Screening
A series of synthesized quinazolinone derivatives were screened for antimicrobial activity. Among them, specific compounds demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as effective antimicrobial agents .
Anticancer Research
The compound is also being investigated for its anticancer properties. Quinazolinone derivatives have shown promising results in inhibiting the proliferation of cancer cells. For example, certain derivatives have been designed to target specific pathways involved in tumor growth and metastasis.
Case Study: Anticancer Evaluation
In a study evaluating the anticancer activity of related compounds, several showed significant cytotoxic effects on human cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression .
Neuroprotective Effects
Emerging research indicates that quinazolinone-based compounds may have neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease. These compounds could potentially inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels and improving cognitive function.
Case Study: Neuroprotective Mechanism
In vitro studies have demonstrated that certain quinazolinone derivatives inhibit acetylcholinesterase with IC50 values in the low micromolar range. This suggests their potential as therapeutic agents for treating cognitive decline associated with neurodegenerative diseases .
Synthesis and Development
The synthesis of this compound typically involves multi-step processes that require careful optimization of reaction conditions to achieve high purity and yield. Techniques such as continuous flow reactors are increasingly used in industrial settings to enhance scalability.
Mechanism of Action
The mechanism of action of Methyl 4-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The chloro and phenyl groups contribute to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural Analogues with Modified Ester Groups
The ethyl ester analog (Ethyl 4-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate, CAS 941939-43-1 ) shares the same quinazolinone-acetamido-benzoate backbone but differs in the ester group (ethyl vs. methyl). Key implications include:
- Metabolic Stability : Methyl esters are generally hydrolyzed faster by esterases than ethyl esters, which may reduce in vivo half-life .
Table 1: Comparison of Ester Derivatives
| Compound | Ester Group | Molecular Formula | Molecular Weight (g/mol) | Key Property Differences |
|---|---|---|---|---|
| Methyl 4-[...]benzoate (Target) | Methyl | C24H18ClN3O4 | ~447.8 | Higher solubility, faster metabolism |
| Ethyl 4-[...]benzoate (CAS 941939-43-1) | Ethyl | C25H20ClN3O4 | 461.9 | Higher lipophilicity, slower metabolism |
Quinoline-Based Derivatives
describes quinoline-4-carbonyl-piperazine-benzoate compounds (e.g., C1–C7) with structural parallels to the target compound. For example:
- Methyl 4-(4-(2-(4-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3): Features a quinoline core instead of quinazolinone and a piperazine linker. Linker Flexibility: The acetamido group in the target compound may confer conformational rigidity versus the piperazine spacer in C3, affecting pharmacokinetics .
Table 2: Core Heterocycle Comparison
Substituent Variations in Quinazolinone Derivatives
lists analogs with alternative substituents:
- 2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(furan-2-yl)methyl]acetamide (CAS 941877-12-9) : Replaces the benzoate ester with a furan-methyl group.
- Electronic Effects : The furan’s electron-rich ring may alter electronic distribution, affecting interactions with hydrophobic enzyme pockets.
- Bioavailability : The smaller furan group could improve membrane permeability compared to the bulky benzoate ester .
Biological Activity
Methyl 4-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. Its structure includes:
- Quinazoline Core : A bicyclic compound that is pivotal in many pharmacological applications.
- Chloro and Phenyl Substituents : These groups enhance its biological interactions.
The molecular formula is , and it has a molecular weight of approximately 415.88 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular processes, particularly those associated with cancer cell proliferation.
- Receptor Modulation : Interaction with specific receptors can modulate signaling pathways crucial for cell survival and apoptosis.
- Induction of Apoptosis : Studies indicate that this compound may trigger programmed cell death in various cancer cell lines, enhancing its anticancer potential.
Anticancer Activity
Several studies have highlighted the anticancer properties of quinazoline derivatives, including this compound. Notable findings include:
- Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer). The IC50 values for these cell lines are reported to be in the low micromolar range (e.g., for HepG2) .
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 6.29 |
| HCT116 | 2.44 |
Antioxidant Activity
Quinazoline derivatives have also been evaluated for their antioxidant properties. The presence of the quinazoline core is believed to enhance radical scavenging activity, which could be beneficial in preventing oxidative stress-related diseases .
Case Studies and Research Findings
- Study on Anticancer Effects : A study published in 2023 demonstrated the effectiveness of similar quinazoline compounds in inhibiting tumor growth in xenograft models. The results indicated that these compounds could significantly reduce tumor size compared to controls .
- Toxicity Assessments : In acute toxicity studies, related compounds showed median lethal doses (LD50) above 300 mg/kg, suggesting a favorable safety profile for further development .
- Mechanistic Studies : Research has shown that these compounds can induce apoptosis through the activation of caspase pathways, providing insight into their potential as chemotherapeutic agents .
Q & A
Advanced Question
- Density Functional Theory (DFT) : Predict electrophilic/nucleophilic sites in the quinazolinone core.
- Molecular docking : Screen against targets (e.g., kinases) using software like AutoDock Vina, leveraging structural data from benzo-1,4-oxathiin analogs .
- MD simulations : Assess stability of acetamide-linked conformers in aqueous vs. lipid environments.
What strategies resolve low yields during the final coupling step?
Advanced Question
Common issues include poor nucleophilicity of intermediates or steric hindrance. Solutions:
- Activating agents : Use HOBt/DIC or EDCI for amide bond formation.
- Microwave-assisted synthesis : Reduce reaction time and improve homogeneity, as applied in thiadiazole syntheses .
- Purification : Employ gradient column chromatography (hexane:EtOAc) to isolate the target compound from unreacted starting materials .
How to design SAR studies for derivatives of this compound?
Advanced Question
Focus on modifying:
- Quinazolinone substituents : Replace chlorine with fluorine to assess halogen effects on bioactivity.
- Ester groups : Hydrolyze to free carboxylic acid for solubility studies.
- Amide linkers : Introduce heterocyclic spacers (e.g., 1,2,4-thiadiazole) to evaluate rigidity/activity relationships, as seen in related oxadiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
